molecular formula C9H4F3NO3 B12352060 7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12352060
M. Wt: 231.13 g/mol
InChI Key: WXVWEOFPPSUJDB-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable entity in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzoxazine precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the production, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione stands out due to its benzoxazine core, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3,5H

InChI Key

WXVWEOFPPSUJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)OC(=O)C21)C(F)(F)F

Origin of Product

United States

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